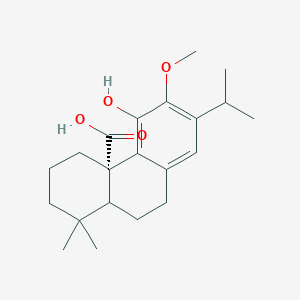
12-Methoxycarnosic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methoxycarnosic acid is a natural product derived from plant sources, specifically from Salvia microphylla. It is a diterpene compound with the molecular formula C21H30O4 and a molecular weight of 346.46 g/mol . This compound is known for its antioxidant properties and has been studied for various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
12-Methoxycarnosic acid can be synthesized through the methylation of carnosic acid. The reaction typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound involves the extraction of carnosic acid from rosemary leaves, followed by its methylation. The extraction process uses solvents like ethanol or acetone to isolate carnosic acid, which is then subjected to methylation under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
12-Methoxycarnosic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carnosol and other related compounds.
Reduction: Reduction reactions can convert it back to carnosic acid.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carnosol and related diterpenes.
Reduction: Carnosic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
12-Methoxycarnosic acid has a wide range of scientific research applications:
Mechanism of Action
12-Methoxycarnosic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage . It also inhibits the enzyme 5α-reductase, which is involved in androgen metabolism, making it useful in the treatment of conditions like androgenic alopecia .
Comparison with Similar Compounds
Similar Compounds
Carnosic acid: The parent compound of 12-Methoxycarnosic acid, known for its antioxidant properties.
Carnosol: An oxidized form of carnosic acid with similar biological activities.
Uniqueness
This compound is unique due to its methoxy group, which enhances its stability and antioxidant activity compared to carnosic acid. This makes it more effective in certain applications, such as in the nutraceutical industry .
Properties
Molecular Formula |
C21H30O4 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(4aS)-5-hydroxy-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid |
InChI |
InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(23)24)16(13)17(22)18(14)25-5/h11-12,15,22H,6-10H2,1-5H3,(H,23,24)/t15?,21-/m0/s1 |
InChI Key |
QQNSARJGBPMQDI-FXMQYSIJSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3[C@]2(CCCC3(C)C)C(=O)O)O)OC |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


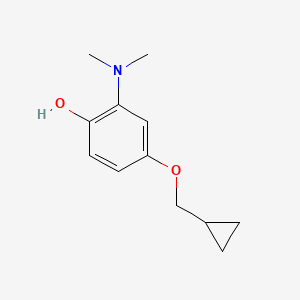
![(alphaR,1aR,3aS,4R,7R,7aS,7bS)-Decahydro-alpha,1a,4-trimethylnaphth[1,2-b]oxirene-7-acetic acid](/img/structure/B12435726.png)
![3-[(Benzyloxy)methyl]-1H-indole](/img/structure/B12435729.png)
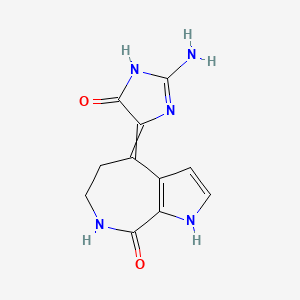
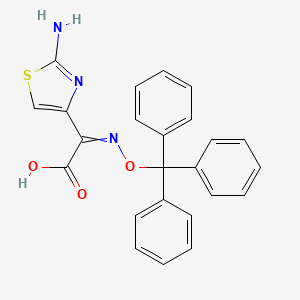

![3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid](/img/structure/B12435754.png)

![3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine; (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12435761.png)
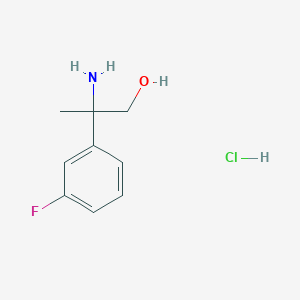
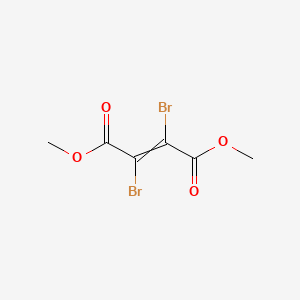
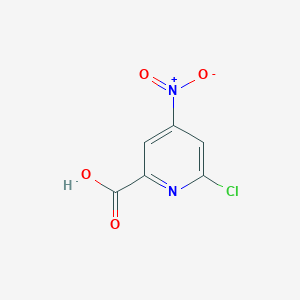
![N-[3-(dimethylamino)propyl]octadec-9-enamide](/img/structure/B12435803.png)
![methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B12435806.png)
